4-Hydroxy-2-methylbenzenesulfonic acid

Sulfonation Regioselectivity m-Cresol

4-Hydroxy-2-methylbenzenesulfonic acid (also referred to as m-cresol-4-sulfonic acid or 5-hydroxytoluene-2-sulphonic acid) is a substituted arenesulfonic acid bearing a hydroxyl group at the 4-position and a methyl group at the 2-position on the benzene ring. It is primarily encountered as the ammonium salt and is recognized as a key impurity of the topical hemostatic/antiseptic agent Policresulen.

Molecular Formula C7H8O4S
Molecular Weight 188.2 g/mol
CAS No. 7134-05-6
Cat. No. B1595534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylbenzenesulfonic acid
CAS7134-05-6
Molecular FormulaC7H8O4S
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)S(=O)(=O)O
InChIInChI=1S/C7H8O4S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
InChIKeyPYPXOMYXFFYJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-methylbenzenesulfonic Acid (CAS 7134-05-6): Core Identity and Procurement-Relevant Characteristics


4-Hydroxy-2-methylbenzenesulfonic acid (also referred to as m-cresol-4-sulfonic acid or 5-hydroxytoluene-2-sulphonic acid) is a substituted arenesulfonic acid bearing a hydroxyl group at the 4-position and a methyl group at the 2-position on the benzene ring . It is primarily encountered as the ammonium salt and is recognized as a key impurity of the topical hemostatic/antiseptic agent Policresulen . The compound is a solid at ambient temperature, hygroscopic, and soluble in DMSO and methanol . Its dual functionality—sulfonic acid and phenolic hydroxyl—enables participation in both acid-catalyzed transformations and electrophilic aromatic reactions, distinguishing it from simple toluenesulfonic acid isomers that lack the hydroxyl moiety.

Why Generic Substitution of 4-Hydroxy-2-methylbenzenesulfonic Acid Carries Risk in Scientific and Industrial Workflows


In-class sulfonic acids such as p-toluenesulfonic acid (PTSA) or 4-hydroxybenzenesulfonic acid are frequently considered as drop-in alternatives; however, this practice overlooks critical differences in regiochemistry, acidity profile, and impurity-context utility. The 2-methyl-4-hydroxy substitution pattern directly influences the isomer distribution during sulfonation of m-cresol [1] and imparts a distinct predicted pKa (−0.16) relative to the 6-sulfo regioisomer (−0.43) . Moreover, 4-hydroxy-2-methylbenzenesulfonic acid is the structurally defined impurity “Policresulen Impurity 2,” making it indispensable for pharmaceutical impurity profiling where alternative sulfonic acids are structurally irrelevant . These factors mean that generic substitution can lead to altered regioselectivity, mismatched analytical reference standards, and failed quality compliance.

Quantitative Differentiation Evidence for 4-Hydroxy-2-methylbenzenesulfonic Acid versus Its Closest Analogs


Regioselectivity in m-Cresol Sulfonation: 4-Sulfo vs. 6-Sulfo Isomer Distribution

In the monosulfonation of m-cresol with 90% sulfuric acid, the ratio of the 6-sulfo isomer (2-hydroxy-4-methylbenzenesulfonic acid) to the 4-sulfo isomer (4-hydroxy-2-methylbenzenesulfonic acid) can be controlled by temperature. At 120 °C without catalyst, the 4-sulfo isomer constitutes 68% of the product mixture (6-S/4-S = 32/68), whereas at 20 °C the 4-sulfo isomer drops to 36% (6-S/4-S = 64/36) [1]. This quantitative divergence demonstrates that users requiring the 4-sulfo isomer must select synthesis conditions or purchase the isolated compound, rather than relying on a generic “m-cresolsulfonic acid” mixture.

Sulfonation Regioselectivity m-Cresol

Predicted Acidity Difference Between 4-Hydroxy-2-methylbenzenesulfonic Acid and Its 6-Sulfo Regioisomer

The predicted acid dissociation constant (pKa) of 4-hydroxy-2-methylbenzenesulfonic acid is −0.16 ± 0.50, whereas the 6-sulfo regioisomer (2-hydroxy-4-methylbenzenesulfonic acid) exhibits a predicted pKa of −0.43 ± 0.50 . The approximate 0.27 log-unit difference (roughly 1.9-fold in acidity) suggests that the 4-sulfo isomer is a marginally weaker acid, which may influence proton-donor capacity in acid-catalyzed reactions where precise acidity tuning is critical.

Acidity pKa Sulfonic acid

Physical Appearance as an Indicator of Isomeric Purity: Deep Brown vs. Off-White Solid

4-Hydroxy-2-methylbenzenesulfonic acid (free acid or ammonium salt) is consistently described as a dark-brown solid . In contrast, the 6-sulfo regioisomer is reported as an off-white to pale yellow solid . While color is not a direct quantitative metric, the stark visual distinction provides a rapid, cost-free proxy for regioisomeric identity and gross purity when selecting a vendor or verifying a received batch.

Physical characterization Isomer purity Color

Pharmaceutical Reference Standard Utility: Defined Impurity of Policresulen

4-Hydroxy-2-methylbenzenesulfonic acid (ammonium salt) is cataloged as “Policresulen Impurity 2” and is used as a certified reference standard for HPLC analysis and impurity profiling of the API Policresulen [1][2]. Policresulen itself is a potent NS2B/NS3 protease inhibitor (IC₅₀ = 0.48 µg/mL against DENV2) . No other sulfonic acid—such as p-toluenesulfonic acid or 4-hydroxybenzenesulfonic acid—can fulfill this specific pharmacopeial traceability role, making the compound uniquely necessary for quality control laboratories working on Policresulen-containing formulations.

Pharmaceutical impurity Reference standard Policresulen

Anti-Inflammatory Potential Linked to m-Cresol-Derived Liquid Rice Hull Smoke Components

4-Hydroxy-2-methylbenzenesulfonic acid is derived from m-cresol, a component of liquid rice hull smoke that demonstrated anti-inflammatory effects in a murine model . While the sulfonic acid itself has not been tested head-to-head against other sulfonic acids in an inflammation assay, the structural connection to a biologically active natural product mixture provides a rationale for its investigation in inflammation research that non-cresol-derived sulfonic acids (e.g., benzenesulfonic acid, PTSA) lack.

Anti-inflammatory Natural product derivative m-Cresol

Application Scenarios Where 4-Hydroxy-2-methylbenzenesulfonic Acid Provides a Verifiable Advantage


Regioselective Synthesis Requiring the Pure 4-Sulfo Isomer of m-Cresol

In synthetic sequences where the 6-sulfo isomer would lead to undesired regioisomeric byproducts—such as the preparation of specific azo dyes or pharmaceutical intermediates—procuring 4-hydroxy-2-methylbenzenesulfonic acid as a pre-isolated solid eliminates the need for tedious isomer separation. The NMR-validated isomer ratios from sulfonation studies [1] confirm that without careful temperature control or purchase of the pure compound, the 4-sulfo content may be as low as 36%, making the isolated compound essential for high isomeric purity demands.

Pharmaceutical Quality Control and Impurity Profiling of Policresulen

Analytical laboratories performing HPLC purity testing or forced-degradation studies on Policresulen drug substance require the exact impurity marker 4-hydroxy-2-methylbenzenesulfonic acid (Policresulen Impurity 2) as a reference standard [2][3]. The availability of ISO 17034-certified material ensures regulatory compliance and method traceability, a function that structurally similar but non-identical sulfonic acids cannot serve.

Acid-Catalyzed Reactions Needing a Moderately Strong Sulfonic Acid with Phenolic Functionality

For esterification or Friedel-Crafts reactions where the catalytic strength must lie between that of strong sulfonic acids (e.g., PTSA) and weaker acids, the predicted pKa of −0.16 offers an intermediate proton-donor level. The additional phenolic -OH group may also participate in hydrogen-bonding interactions with substrates, a feature absent in non-hydroxylated sulfonic acids, potentially influencing transition-state stabilization.

Natural Product-Inspired Anti-Inflammatory Probe Development

Investigators exploring the anti-inflammatory mechanisms of rice hull smoke constituents can employ 4-hydroxy-2-methylbenzenesulfonic acid as a well-defined, scalable surrogate for the m-cresol sulfonic acid fraction . This enables structure-activity relationship (SAR) studies that would be chemically irrelevant if conducted with generic benzenesulfonic or toluenesulfonic acids.

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